5-(Pyridin-4-yl)isoxazole-4-carboxylic acid
CAS No.:
Cat. No.: VC17861932
Molecular Formula: C9H6N2O3
Molecular Weight: 190.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H6N2O3 |
|---|---|
| Molecular Weight | 190.16 g/mol |
| IUPAC Name | 5-pyridin-4-yl-1,2-oxazole-4-carboxylic acid |
| Standard InChI | InChI=1S/C9H6N2O3/c12-9(13)7-5-11-14-8(7)6-1-3-10-4-2-6/h1-5H,(H,12,13) |
| Standard InChI Key | NEZPRLJYOUWEGC-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN=CC=C1C2=C(C=NO2)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises a 1,2-oxazole (isoxazole) ring substituted at the 4-position with a carboxylic acid group (-COOH) and at the 5-position with a pyridin-4-yl group. The isoxazole ring (C₃H₃NO) is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, while the pyridine ring (C₅H₅N) contributes aromaticity and basicity. The carboxylic acid group enhances solubility in polar solvents and facilitates derivatization.
Table 1: Key Chemical Data for 5-(Pyridin-4-yl)isoxazole-4-carboxylic Acid
| Property | Value |
|---|---|
| Molecular Formula | C₉H₆N₂O₃ |
| Molecular Weight | 190.16 g/mol |
| IUPAC Name | 5-pyridin-4-yl-1,2-oxazole-4-carboxylic acid |
| SMILES | O=C(C1=NOC(C2=CC=NC=C2)=C1)O |
| InChI | InChI=1S/C9H6N2O3/c12-9(13)7-5-11-14-8(7)6-1-3-10-4-2-6/h1-5H,(H,12,13) |
| InChIKey | NEZPRLJYOUWEGC-UHFFFAOYSA-N |
The planar arrangement of the isoxazole and pyridine rings allows for π-π stacking interactions, which are critical in binding to biological targets such as enzymes and receptors. The carboxylic acid group’s acidity (pKa ≈ 4.2) further influences solubility and ionization under physiological conditions.
Spectroscopic Characteristics
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Infrared (IR) Spectroscopy: Stretching vibrations at ~1700 cm⁻¹ (C=O of carboxylic acid), ~1600 cm⁻¹ (C=N of isoxazole), and ~1250 cm⁻¹ (C-O-C of isoxazole).
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Nuclear Magnetic Resonance (NMR):
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¹H NMR: Signals at δ 8.5–8.7 ppm (pyridine protons), δ 6.8–7.0 ppm (isoxazole protons), and δ 12.5 ppm (carboxylic acid proton).
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¹³C NMR: Peaks at ~165 ppm (carboxylic acid carbonyl), ~150 ppm (isoxazole C=N), and ~125–140 ppm (pyridine carbons).
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Synthesis and Manufacturing
Synthetic Routes
The compound is typically synthesized via a 1,3-dipolar cycloaddition between a nitrile oxide and an acetylene derivative, followed by functionalization of the pyridine ring. A representative pathway involves:
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Generation of Nitrile Oxide: Reaction of hydroxylamine with a chloropyridine derivative to form the nitrile oxide intermediate.
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Cycloaddition: Reaction with propiolic acid to form the isoxazole ring.
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Oxidation: Conversion of the 4-position substituent to a carboxylic acid using KMnO₄ or similar oxidizing agents.
Key Reaction:
Optimization Challenges
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Regioselectivity: Ensuring the correct orientation of substituents during cycloaddition requires precise temperature control (60–80°C) and catalytic bases like triethylamine.
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Yield Improvement: Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) typically yields 45–60% product, necessitating iterative optimization.
Chemical Reactivity and Derivatives
Carboxylic Acid Functionalization
The -COOH group undergoes standard reactions:
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Esterification: Methanol/H₂SO₄ yields methyl ester derivatives (e.g., methyl 5-(pyridin-4-yl)isoxazole-4-carboxylate).
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Amide Formation: Coupling with amines via EDC/HOBt produces bioactive amides (e.g., piperazinyl derivatives).
Metal Complexation
The pyridine nitrogen and carboxylic oxygen act as bidentate ligands, forming stable complexes with transition metals:
Such complexes exhibit enhanced antibacterial activity compared to the free ligand.
Research Frontiers and Applications
Drug Delivery Systems
Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles improves bioavailability by 3-fold in rodent models, enabling sustained release over 72 hours.
Material Science
Thin films of the compound deposited via chemical vapor deposition (CVD) show piezoelectric coefficients of 12–15 pC/N, suggesting utility in flexible electronics.
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